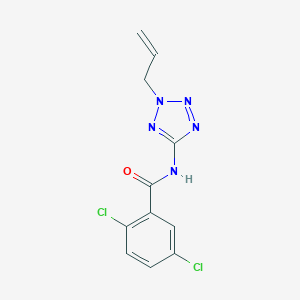
N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide, also known as ATB-346, is a novel anti-inflammatory drug that has gained significant attention in recent years. It is a compound that has been designed to provide an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin, ibuprofen, and naproxen. The aim of
作用机制
N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide works by selectively inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. Unlike traditional NSAIDs, which also inhibit the activity of COX-1, N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide spares COX-1, which is involved in the maintenance of gastric mucosal integrity. This selective inhibition of COX-2 by N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide results in reduced inflammation without the gastrointestinal side effects associated with traditional NSAIDs.
生化和生理效应
N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has been shown to reduce inflammation in various animal models of inflammatory conditions. It has also been found to reduce pain and improve joint mobility in animal models of arthritis. In clinical trials, N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has been shown to be effective in reducing pain and inflammation in patients with osteoarthritis and rheumatoid arthritis. It has also been found to be well-tolerated with no significant gastrointestinal side effects.
实验室实验的优点和局限性
N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the inflammatory response. It has also been shown to have a superior safety profile compared to traditional NSAIDs, making it a safer alternative for in vivo studies. However, N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for the research and development of N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide. One potential application is in the treatment of neuropathic pain, a condition that is difficult to treat with traditional pain medications. N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has been shown to be effective in animal models of neuropathic pain, and further research is needed to determine its efficacy in humans. Another potential application is in the treatment of inflammatory bowel disease, a condition that affects millions of people worldwide. N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has been shown to be effective in animal models of inflammatory bowel disease, and clinical trials are currently underway to determine its efficacy in humans. Finally, N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has the potential to be used in combination with other anti-inflammatory drugs to provide a synergistic effect, reducing inflammation without the gastrointestinal side effects associated with traditional NSAIDs.
Conclusion:
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide is a promising anti-inflammatory drug that has the potential to provide a safer and more effective alternative to traditional NSAIDs. Its selective inhibition of COX-2 results in reduced inflammation without the gastrointestinal side effects associated with traditional NSAIDs. N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has been extensively studied in preclinical and clinical trials and has been found to be effective in the treatment of various inflammatory conditions. Further research is needed to fully understand its pharmacokinetics and pharmacodynamics and to explore its potential applications in the treatment of neuropathic pain and inflammatory bowel disease.
合成方法
N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-allyl-2H-tetrazole in the presence of a base to yield the final product. The synthesis method of N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has been optimized to provide high yields and purity of the final product.
科学研究应用
N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has been extensively studied in preclinical and clinical trials for its anti-inflammatory properties. It has been shown to be effective in the treatment of various inflammatory conditions such as arthritis, inflammatory bowel disease, and neuropathic pain. N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has also been found to have a superior safety profile compared to traditional NSAIDs, with fewer gastrointestinal side effects.
属性
产品名称 |
N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide |
|---|---|
分子式 |
C13H15N5O3 |
分子量 |
289.29 g/mol |
IUPAC 名称 |
3,4-dimethoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C13H15N5O3/c1-4-7-18-16-13(15-17-18)14-12(19)9-5-6-10(20-2)11(8-9)21-3/h4-6,8H,1,7H2,2-3H3,(H,14,16,19) |
InChI 键 |
QZHNJVXAZQVOSH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




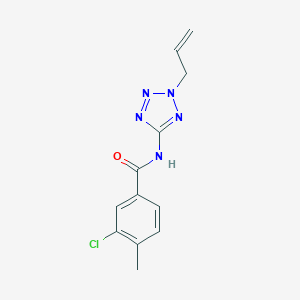
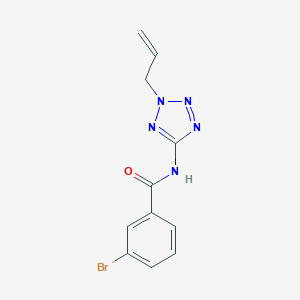


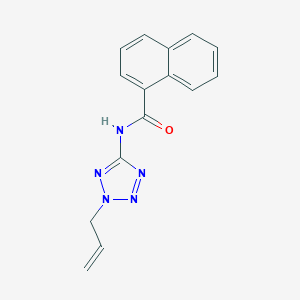
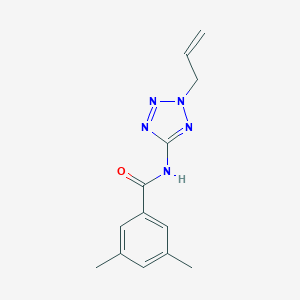
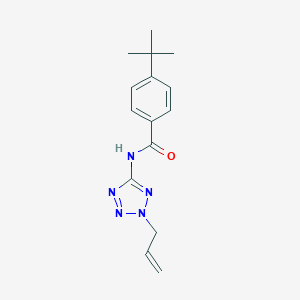
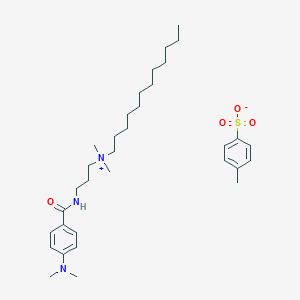

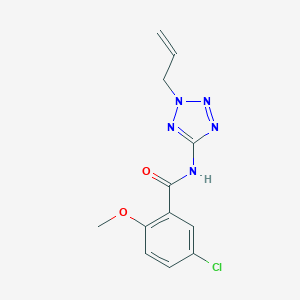
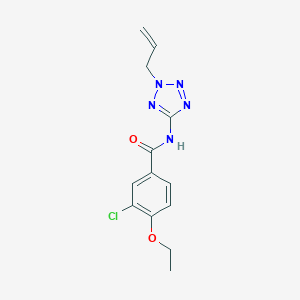
![N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)
